
4-Chloro-3-nitrotoluene
Overview
Description
Preparation Methods
Decarboxylative Chlorination of 2-Nitro-4-Methylbenzoic Acid
Reaction Overview
A high-yield synthesis route involves the decarboxylative chlorination of 2-nitro-4-methylbenzoic acid. This method leverages a copper-silver catalytic system to replace the carboxylic acid group with chlorine, yielding 4-chloro-3-nitrotoluene .
Reaction Conditions
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Catalysts : Copper(I) acetate (36.3 mg), silver sulfate (6.2 mg), and 2,9-dimethyl-1,10-phenanthroline (12.5 mg)
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Solvent : Dimethyl sulfoxide (DMSO, 4 mL)
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Temperature : 160°C
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Duration : 24 hours under oxygen atmosphere
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Chlorine Source : Sodium chloride (17.5 mg)
Procedure
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Combine catalysts, substrate, and NaCl in DMSO under Schlenk conditions.
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Heat the mixture at 160°C with continuous oxygen purging.
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Quench the reaction with distilled water and extract with ethyl acetate (3 × 10 mL).
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Concentrate the organic phase to isolate the product.
Performance Metrics
This method’s efficiency stems from the synergistic effect of Cu/Ag catalysts, which facilitate decarboxylation and chlorine insertion simultaneously . The use of DMSO as a polar aprotic solvent enhances reagent solubility and stabilizes reactive intermediates.
Parameter | Value |
---|---|
Catalyst | FeCl₃ (0.1–1.0 mol%) |
Chlorine Source | Cl₂ gas |
Temperature | 50–100°C |
Solvent | Dichloromethane or neat |
Challenges
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Regioselectivity : Competing substitution at positions 2 and 6 may occur due to the nitro group’s meta-directing nature.
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Byproduct Formation : Over-chlorination risks dichloro derivatives (e.g., 2,4-dichloro-3-nitrotoluene) .
Nitration of 4-Chlorotoluene
Mechanistic Insights
Direct nitration of 4-chlorotoluene offers a straightforward route. The chlorine atom directs incoming nitro groups to the ortho and para positions. However, achieving meta-nitration (required for this compound) necessitates controlled conditions to override typical directing effects.
Optimized Nitration Protocol
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Nitrating Agent : Fuming HNO₃/H₂SO₄ mixture
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Temperature : 0–5°C (prevents polysubstitution)
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Reaction Time : 4–6 hours
Yield Optimization
Factor | Impact on Yield |
---|---|
Temperature >10°C | ↑ Byproduct formation |
HNO₃ Concentration | ≥90% maximizes nitration |
While this method is conceptually simple, practical implementation requires precise stoichiometric control to minimize isomerization .
Industrial-Scale Synthesis Considerations
Catalytic System Design
Industrial production prioritizes cost efficiency and scalability. The decarboxylative chlorination method (Section 1) has been adapted for larger scales, with modifications:
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Catalyst Recovery : Cu/Ag catalysts are recycled via filtration and ion-exchange resins.
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Solvent Reuse : DMSO is distilled and reused, reducing waste .
Economic Metrics
Parameter | Small Scale (Lab) | Industrial Scale |
---|---|---|
Yield | 51% | 68–72% |
Cost per kg | $7,000 | $1,200 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2) under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, Fe/HCl
Substitution: NaOH, NH3
Oxidation: KMnO4, H2SO4
Major Products Formed
Reduction: 4-Chloro-3-aminotoluene
Substitution: 4-Hydroxy-3-nitrotoluene, 4-Amino-3-nitrotoluene
Oxidation: 4-Chloro-3-nitrobenzoic acid
Scientific Research Applications
Chemical Synthesis
4-Chloro-3-nitrotoluene serves as a versatile intermediate in the synthesis of other chemical compounds. Its applications include:
- Synthesis of Coumarins : 4C3NT is used as a precursor for synthesizing 4-chloro-3-nitrocoumarin, which is then transformed into various chromeno[3,4-b]pyrrol-4(3H)-ones through a two-step reaction process. This application highlights its importance in producing bioactive compounds with potential pharmaceutical properties .
- Vibrational Spectroscopy Studies : The compound has been studied using Raman and infrared spectroscopy to analyze its vibrational spectra. These studies are crucial for understanding molecular interactions and properties, aiding in the development of new materials .
Environmental Applications
The environmental impact and biodegradation of this compound have been subjects of significant research:
- Bioremediation Potential : A notable study demonstrated that Pseudomonas sp. JHN can utilize 4C3NT as a sole carbon and energy source, effectively degrading it into non-toxic metabolites like 4-chlororesorcinol. This bioremediation capability indicates the potential for using this bacterium in cleaning up contaminated environments .
- Degradation Pathways : Research has shown that during the degradation of 4C3NT, stoichiometric amounts of chloride and nitrite ions are released, which can be monitored to assess the efficiency of bioremediation processes .
Analytical Chemistry
In analytical chemistry, this compound is utilized for developing methods to detect nitroaromatics:
- Gas Chromatography Methods : Method 8091 provides gas chromatographic conditions for detecting nitroaromatics like 4C3NT in environmental samples such as water and soil. This method is essential for monitoring pollution levels and ensuring compliance with environmental regulations .
Summary Table of Applications
Case Study 1: Biodegradation by Pseudomonas sp. JHN
A comprehensive study isolated Pseudomonas sp. JHN from a contaminated site and tested its ability to degrade 4C3NT. The degradation pathway was elucidated, revealing the formation of 4-chlororesorcinol as a major metabolite. The study provided insights into microbial pathways that can be harnessed for environmental cleanup efforts.
Case Study 2: Vibrational Spectroscopy Analysis
A detailed vibrational spectral analysis was conducted on this compound using both Raman and infrared spectroscopy techniques. The results contributed to a deeper understanding of its molecular structure and potential interactions with other compounds, which is vital for further applications in material science.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biochemical effects. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-Chloro-4-methyl-2-nitrobenzene
- CAS No.: 89-60-1
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol .
Physical Properties :
- Density : 1.297 g/mL at 25°C .
- Melting Point : ~128°C (264.2 °F) .
- Spectroscopic Data: Vibrational spectra (IR and Raman) analyzed in the range 50–4000 cm⁻¹, with key peaks at 1543 cm⁻¹ (NO₂ asymmetric stretching) and 841 cm⁻¹ (C-Cl stretching) . DFT studies reveal a HOMO-LUMO energy gap of ~4.5 eV, indicating moderate reactivity .
Comparison with Structurally Similar Compounds
4-Chloro-2-nitrotoluene
- IUPAC Name : 2-Chloro-4-methyl-1-nitrobenzene
- CAS No.: 89-59-8
- Molecular Weight : 171.58 g/mol .
- Physical Properties :
- Synthesis : Co-produced with 4-chloro-3-nitrotoluene during nitration of p-chlorotoluene .
- Applications: Precursor to 2-amino-4-chlorotoluene and methyl 4-chloro-2-nitrobenzoate .
2-Chloro-5-nitrotoluene
6-Chloro-3-nitrotoluene-4-sulfonic Acid
- Structure : Introduces a sulfonic acid group at the 4-position .
- Applications: Intermediate in the production of CLT acid (6-chloro-3-aminotoluene-4-sulfonic acid) via catalytic hydrogenation .
Structural and Reactivity Analysis
Substituent Position Effects
- Electrophilic Reactivity :
Thermodynamic Stability
- Melting Points :
Spectroscopic Differentiation
- IR/Raman Signatures :
Industrial and Environmental Considerations
Toxicity and Regulation
- This compound: Classified as Aquatic Chronic 2 and Skin/Irrit.
Tabular Comparison of Key Compounds
Biological Activity
4-Chloro-3-nitrotoluene (4C3NT) is an aromatic nitro compound that has garnered attention due to its biological activities and potential environmental impacts. This article delves into the biological activity of 4C3NT, focusing on its degradation pathways, toxicity, and interactions with various organisms.
This compound is a chlorinated nitro compound with the chemical formula . It is characterized by the presence of a chlorine atom and a nitro group attached to a toluene ring, which influences its reactivity and biological interactions.
1. Degradation Pathways
Recent studies have highlighted the microbial degradation of 4C3NT, particularly by strains of Pseudomonas. Research indicates that Pseudomonas sp. JHN can effectively degrade 4C3NT through a series of enzymatic reactions:
- Initial Reaction : The enzyme 4C3NP-3-monooxygenase catalyzes the conversion of 4C3NT into 4-chlororesorcinol, releasing nitrite ions as a byproduct.
- Subsequent Reactions : The degradation pathway continues with the action of chlororesorcinol dioxygenase, which cleaves 4-chlororesorcinol into chlorohydroxymuconic semialdehyde and other metabolites .
The degradation efficiency was observed in both sterile and non-sterile environments, suggesting robust bioremediation potential for contaminated soils .
2. Toxicity Studies
Toxicological assessments have shown that 4C3NT exhibits cytotoxic effects on various cell lines. In vitro studies have indicated that exposure to 4C3NT can lead to oxidative stress and apoptosis in mammalian cells. For instance, studies have reported significant increases in reactive oxygen species (ROS) levels upon exposure to this compound, leading to cellular damage .
Case Study 1: Microbial Bioremediation
A study conducted by researchers at a university demonstrated the effectiveness of Pseudomonas sp. JHN in degrading 4C3NT in contaminated soil samples. The study monitored degradation rates and identified metabolites through gas chromatography-mass spectrometry (GC-MS). Results indicated complete mineralization of 4C3NT within several days, highlighting the potential for using this bacterium in bioremediation strategies .
Case Study 2: Environmental Impact Assessment
An environmental assessment along the River Oder revealed detectable levels of nitrotoluenes, including 4C3NT, raising concerns about aquatic toxicity. The study found concentrations ranging from to , suggesting that even low levels could impact aquatic life due to the compound's toxic properties .
Research Findings
Research has identified several significant findings regarding the biological activity of 4C3NT:
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
Microbial Degradation | Efficient degradation by Pseudomonas sp. JHN |
Toxicity | Induces oxidative stress and apoptosis in mammalian cells |
Environmental Concentrations | Detected levels range from in aquatic systems |
Chemotaxis | Positive chemotactic response observed at optimal concentrations |
Q & A
Basic Research Questions
Q. What are the key physical properties of 4-Chloro-3-nitrotoluene, and how are they experimentally determined?
- Methodology :
- Melting Point : Measured via Differential Scanning Calorimetry (DSC) or capillary tube method, reported as 7°C .
- Boiling Point : Determined using distillation techniques under reduced pressure (260°C at 745 mmHg) .
- Density : Measured via pycnometer or digital densitometer at 25°C (1.297 g/mL) .
- Solubility : Evaluated in solvents like ethanol (soluble) and water (insoluble) using gravimetric or spectrophotometric methods .
Q. What are the common synthesis routes for this compound, and what factors influence the choice of method?
- Primary Routes :
- Nitration of p-Chlorotoluene : Involves nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperature, yielding this compound alongside isomers (e.g., 4-chloro-2-nitrotoluene) .
- Chlorination of Nitrotoluene : Direct chlorination of nitrotoluene derivatives using Cl₂ or SO₂Cl₂, requiring catalysts like FeCl₃ .
- Optimization Factors : Reaction temperature, stoichiometry of reagents, and purification methods (e.g., fractional distillation or chromatography) to minimize byproducts .
Q. How is vibrational spectroscopy employed to characterize this compound?
- Experimental Protocol :
- FT-IR : Sample prepared as KBr pellet; peaks assigned to NO₂ asymmetric stretch (~1520 cm⁻¹) and C-Cl stretch (~740 cm⁻¹) .
- Raman Spectroscopy : Laser excitation (e.g., 785 nm) detects aromatic ring vibrations (e.g., C=C stretch at ~1600 cm⁻¹) .
- Data Interpretation : Comparison with computational spectra (DFT/B3LYP/6-31G(d)) validates assignments .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and vibrational frequencies of this compound?
- Computational Workflow :
- Functional Selection : B3LYP hybrid functional for accurate thermochemical and vibrational properties .
- Basis Sets : 6-31G(d) or 6-311G(d,p) for geometry optimization and frequency calculations .
- Key Outputs : HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps, and vibrational modes (e.g., NO₂ scissoring at ~850 cm⁻¹) .
Q. What methodologies resolve contradictions in synthetic yields of this compound derivatives?
- Case Study : Hydroxydechlorination to 4-hydroxy-3-nitrotoluene at 100°C in 70% DMSO-water yields variable results due to competing side reactions .
- Resolution Strategies :
- Reaction Monitoring : HPLC or GC-MS tracks intermediate formation and purity .
- Catalyst Screening : Transition metals (e.g., Cu²⁺) improve selectivity; kinetic studies optimize temperature and solvent ratios .
Q. What computational protocols are recommended for scaling harmonic vibrational frequencies in DFT studies?
- Scaling Factors :
- B3LYP/6-31G(d): 0.9614 for frequencies < 1000 cm⁻¹; 0.9577 for higher frequencies .
- M06-2X/6-311+G(d,p): 0.949 for anharmonic corrections .
Q. Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, chemical goggles, and ABEK respirator filters to prevent inhalation and dermal exposure .
- Storage : Classified as 6.1C (toxic/flammable); store in ventilated cabinets away from oxidizers .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release .
Properties
IUPAC Name |
1-chloro-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESJZZPAJGHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058995 | |
Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9058995 | |
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Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-60-1 | |
Record name | 4-Chloro-3-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-3-NITROTOLUENE | |
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Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
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Record name | Benzene, 1-chloro-4-methyl-2-nitro- | |
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Record name | 4-chloro-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-Chloro-3-nitrotoluene | |
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Retrosynthesis Analysis
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